

Section 1: **RSH-7** Overview and Mechanism of Action

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Compound of Interest

Compound Name: *RSH-7*

Cat. No.: *B10857261*

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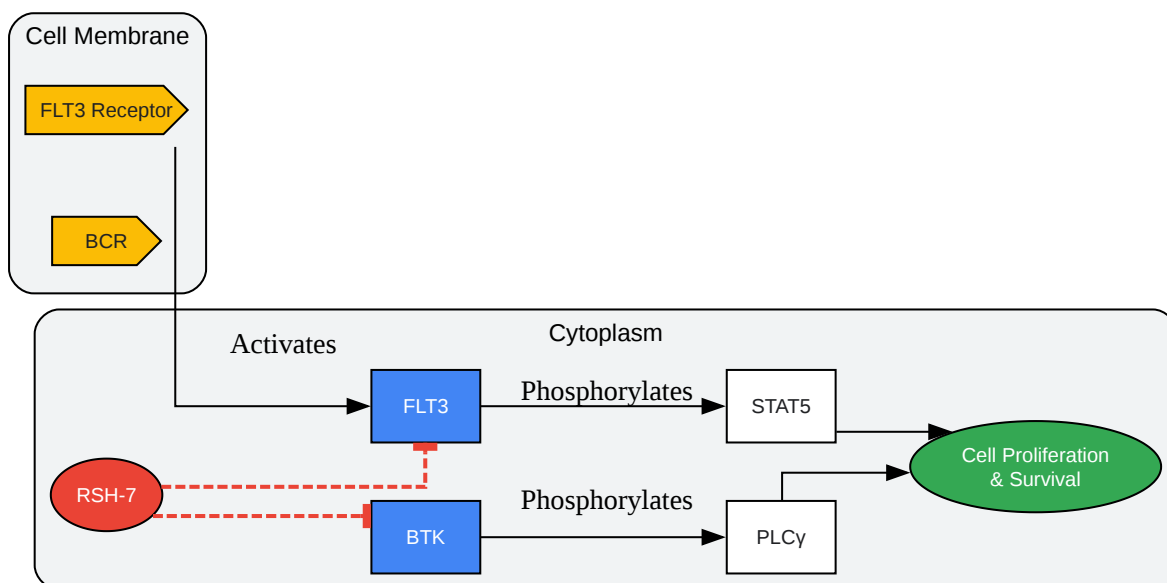
This section provides a brief overview of **RSH-7** and its primary mechanism of action.

FAQ: What is **RSH-7** and what is its mechanism of action?

RSH-7 is a potent and selective dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).^{[1][2]} Its mechanism of action involves binding to the ATP-binding pockets of these kinases, which inhibits their phosphorylation and blocks downstream signaling pathways.

- **BTK Inhibition:** BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. By inhibiting BTK, **RSH-7** can modulate B-cell activity, making it a candidate for treating B-cell malignancies and autoimmune diseases.
- **FLT3 Inhibition:** FLT3 is a receptor tyrosine kinase that plays a significant role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations leading to the constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML). **RSH-7**'s inhibition of FLT3 makes it a promising therapeutic agent for FLT3-mutated hematological cancers.^[1]

RSH-7 has demonstrated antiproliferative activity and the ability to induce apoptosis in various cell lines.^{[1][2]} In animal models, it has shown dose-dependent anti-tumor activity.^[1]



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Caption: RSH-7 inhibits BTK and FLT3 signaling pathways.

Section 2: Formulation and Administration

Troubleshooting

Proper formulation and administration are critical for achieving reliable and reproducible results in animal studies. This section addresses common issues related to **RSH-7**'s solubility and delivery.

FAQ: RSH-7 is not dissolving properly for my in vivo experiment. What should I do?

RSH-7 has poor aqueous solubility and requires a non-aqueous solvent for initial dissolution.^[1] The most common issue is precipitation when this stock solution is diluted into an aqueous vehicle for injection.

Step 1: Review Solubility Data Ensure you are using an appropriate solvent for your stock solution.

Solvent	Solubility	Notes
DMSO	83.33 mg/mL (190.91 mM)	Ultrasonic bath may be needed.[1]
Water	Insoluble	Not suitable for stock or final vehicle.
Ethanol	Sparingly Soluble	Not recommended for high-concentration stocks.

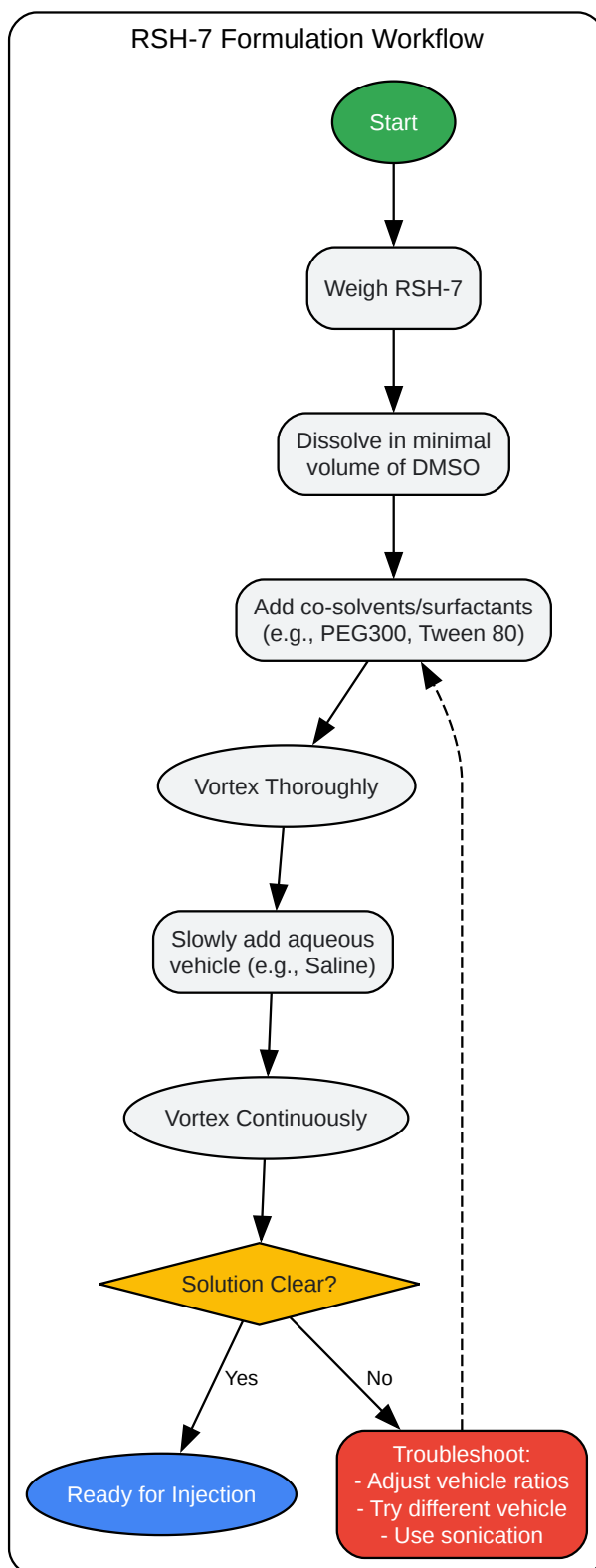
Step 2: Use a Recommended Vehicle Formulation For in vivo administration, a multi-component vehicle is often necessary to maintain solubility. Always prepare fresh on the day of administration.

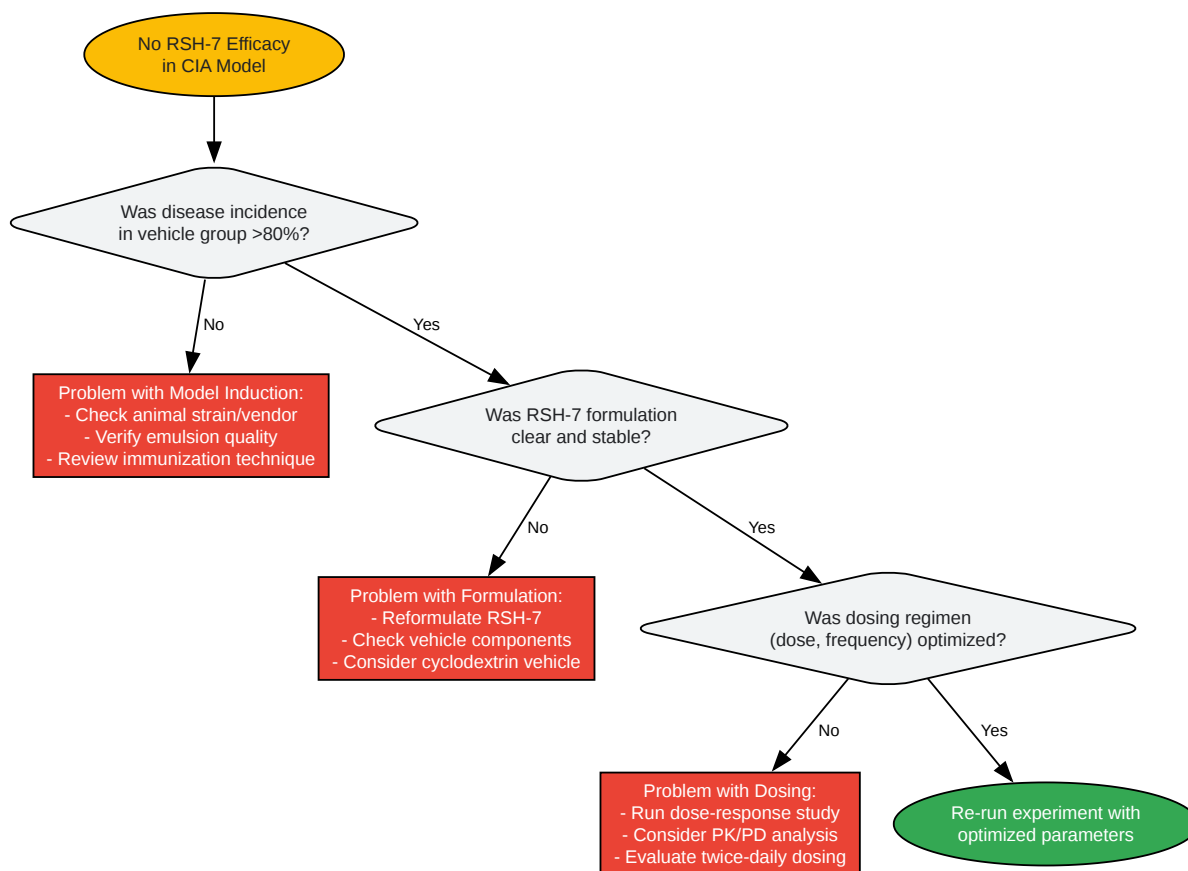
Route	Animal Model	Recommended Vehicle	Preparation Notes
Intraperitoneal (i.p.)	Mouse / Rat	5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline	Add components sequentially, vortexing between each addition. Add saline last, slowly.
Oral (p.o.)	Mouse / Rat	0.5% Methylcellulose (MC) in water with 2% DMSO	Dissolve RSH-7 in DMSO first, then add to the MC solution while vortexing.
Intravenous (i.v.)	Mouse / Rat	10% Solutol HS 15 in saline	Requires careful preparation to avoid precipitation. Consider a cyclodextrin-based formulation.

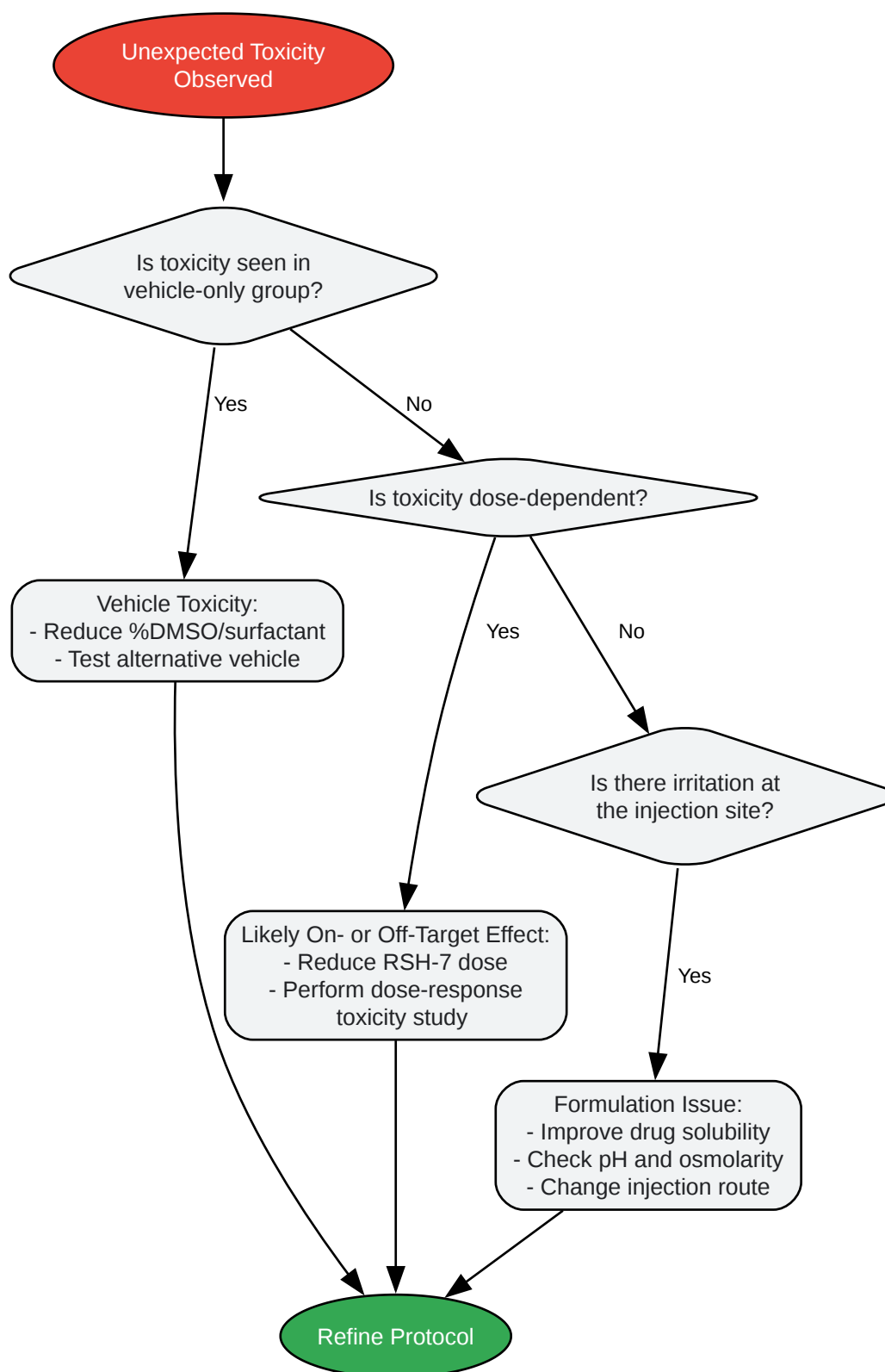
FAQ: I'm observing precipitation of RSH-7 upon injection. How can I prevent this?

Precipitation upon injection is a common problem for hydrophobic compounds. This can lead to variable drug exposure, local tissue irritation, and poor efficacy.

- **Check Vehicle Compatibility:** Ensure your final formulation is clear and free of particulates before injection. If you see cloudiness, the formulation is not suitable.
- **Slow Down Dilution:** When preparing the final injection solution, add the aqueous component (saline or water) to the organic solvent mixture very slowly, ideally drop-wise, while vortexing continuously.
- **Consider Cyclodextrins:** Cyclodextrins are effective at encapsulating hydrophobic drugs, improving their solubility and stability in aqueous solutions.^{[3][4][5][6][7]} For intravenous routes, a formulation with Hydroxypropyl- β -cyclodextrin (HP- β -CD) is recommended.
- **Warm the Vehicle:** Gently warming the vehicle to 37°C can sometimes help maintain solubility, but check the thermal stability of **RSH-7** first.^[1]







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